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2-amino-5-benzyl-1,3-oxazol-4(5H)-one

Cat. No.: B8362600
CAS No.: 15900-27-3
M. Wt: 190.20 g/mol
InChI Key: DOSOVNDLRXJKCW-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and Nitrogen-Oxygen Heterocycles

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. These heteroatoms, most commonly nitrogen, oxygen, or sulfur, impart unique chemical and physical properties to the rings. Oxazolones are five-membered heterocyclic entities containing both an oxygen and a nitrogen atom. researchgate.net They belong to the broader category of nitrogen-oxygen heterocycles, which are foundational structures in medicinal chemistry and materials science. researchgate.net The oxazolone (B7731731) ring is considered a keto-derivative of oxazolines. biointerfaceresearch.comresearchgate.net

Significance of the 1,3-Oxazolone Core in Modern Organic Synthesis and Mechanistic Biology

The 1,3-oxazolone core is a versatile synthon in organic chemistry, serving as a key intermediate for the synthesis of a wide array of chemical structures. researchgate.netresearchgate.net These include amino acids, peptides, amides, and various other heterocyclic systems. researchgate.netresearchgate.netnih.gov The reactivity of the oxazolone ring, particularly its susceptibility to ring-opening reactions, makes it a valuable precursor. biointerfaceresearch.com For example, the dynamic kinetic resolution of oxazol-5(4H)-ones has become a crucial method for preparing enantiomerically enriched α-amino acid derivatives. acs.org

In mechanistic biology and prebiotic chemistry, oxazolones have been identified as key intermediates in peptide synthesis. nih.gov Research suggests that amino acids can undergo dehydration to form oxazolones, which can then react with water to form dipeptides or with other amino acids to extend the peptide chain. nih.gov This oxazolone-mediated mechanism is considered a plausible pathway for the formation of polypeptides under primitive earth conditions. nih.gov Furthermore, functionally substituted oxazolones are recognized as efficient pharmacophores, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. researchgate.netbiointerfaceresearch.comresearchgate.net

Structural Features and Tautomerism of 2-amino-5-benzyl-1,3-oxazol-4(5H)-one

The structure of this compound is defined by a central 1,3-oxazolone ring, an amino group at the C2 position, a carbonyl group at C4, and a benzyl (B1604629) group attached to the chiral center at C5. The anomalously acidic proton at the C5 position (pKa ≈ 9) is a key feature, allowing for facile epimerization through an aromatic oxazole (B20620) enol intermediate. acs.org

Oxazolone, with the molecular formula C₃H₃NO₂, can exist in several structural isomers depending on the positions of the carbonyl group and the endocyclic double bond. wikipedia.org The main positional isomers are distinguished by the location of the carbonyl group. biointerfaceresearch.comwikipedia.org

Oxazolone Isomers
2(3H)-oxazolone
2(5H)-oxazolone
4(5H)-oxazolone
5(2H)-oxazolone
5(4H)-oxazolone

This table shows the primary positional isomers of the parent oxazolone ring.

For 2-amino-substituted oxazolones, the primary tautomeric relationship is the amino-imino equilibrium. The compound can exist as the 2-amino tautomer or the 2-imino tautomer (in the corresponding oxazolidine (B1195125) form). Spectroscopic studies on related 2-amino-2-oxazolines have shown that the amino form is often predominant. acs.org This equilibrium is crucial as it can influence the molecule's reactivity and biological interactions. Additionally, keto-enol tautomerism can occur, which involves the interconversion between the oxazolone (keto form) and its corresponding hydroxy-oxazole (enol form). nih.gov This process is particularly relevant as it can lead to racemization at the α-carbon. acs.orgnih.gov

The designation "4(5H)-one" specifies the precise isomeric form of the oxazolone ring. "4-one" indicates that the carbonyl group is located at the fourth position of the ring. The "(5H)" signifies that the fifth position of the ring is saturated, bearing a hydrogen atom (and in this specific compound, the benzyl substituent), and does not have a double bond involving it within the ring. This arrangement makes the C5 position a stereocenter. This specific ring system is formally a lactam and is found in a number of drugs. wikipedia.org The chemistry of the 4-oxazolone motif is distinct from its isomers, such as the 5-oxazolones (also known as azlactones), which are typically viewed as cyclization products of N-acyl α-amino acids and are formally lactones. wikipedia.org

Overview of Academic Research Trajectories for this compound and Analogues

Academic research into oxazolones and their analogues is extensive, largely driven by their diverse pharmacological potential. researchgate.net The primary trajectory involves the synthesis of libraries of substituted oxazolones to explore their structure-activity relationships (SAR) for various biological targets. researchgate.net Research has shown that substitutions at the C2 and C4 positions of the oxazolone ring are particularly critical for modulating biological activity. biointerfaceresearch.comsphinxsai.com

While specific research on this compound is not heavily detailed in readily available literature, extensive studies exist for analogous structures. For instance, various 2-amino-5-substituted-1,3,4-oxadiazole derivatives have been synthesized and evaluated for anticancer, antifungal, and antibacterial properties. nih.govresearchgate.net Similarly, research on other related heterocycles like 2-amino-5-benzyl-1,3-thiazoles and 5-amino-2-benzyl-1,3-oxazole-4-carbonitrile (B2423512) indicates a continued interest in synthesizing molecules with the 2-amino and 5-benzyl substitution pattern for biological screening. bldpharm.combldpharm.com The general research trend focuses on modifying substituents on the core heterocyclic ring to optimize therapeutic effects, a strategy that would logically extend to this compound. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B8362600 2-amino-5-benzyl-1,3-oxazol-4(5H)-one CAS No. 15900-27-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15900-27-3

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

5-benzyl-2-imino-1,3-oxazolidin-4-one

InChI

InChI=1S/C10H10N2O2/c11-10-12-9(13)8(14-10)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12,13)

InChI Key

DOSOVNDLRXJKCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(=N)O2

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization Studies

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

Single-crystal X-ray diffraction is a powerful analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This method provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding and π–π stacking, that govern the crystal packing.

Similarly, the analysis of a 7-aminooxazolo[5,4-d]pyrimidine derivative, an analogue containing a related oxazole (B20620) ring system, was successfully performed using single-crystal X-ray diffraction, confirming its molecular structure. nih.gov Such analyses are crucial for validating structures proposed by other spectroscopic methods like NMR and IR spectroscopy. nih.gov

The data obtained from an X-ray diffraction experiment on a suitable crystal of an analogue can be summarized in a crystallographic data table.

Table 1: Example Crystallographic Data for a Heterocyclic Analogue (Note: This is representative data for an analogue, not 2-amino-5-benzyl-1,3-oxazol-4(5H)-one)

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 5.9308(2)
b (Å) 10.9695(3)
c (Å) 14.7966(4)
α (°) 100.5010(10)
β (°) 98.6180(10)
γ (°) 103.8180(10)
Volume (ų) 900.07(5)
Z (molecules/unit cell) 4

Data derived from a study on a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative. mdpi.com

This data allows for the detailed visualization of the molecule's conformation. For example, in substituted phenyl rings attached to a core heterocycle, the dihedral angles between the planes of the rings are determined, revealing any twisting or steric hindrance. iucr.org The analysis also identifies key intermolecular forces that stabilize the crystal structure, which can include conventional hydrogen bonds (e.g., N-H···N, O-H···N) and weaker interactions like C-H···O and π–π stacking. iucr.orgnih.gov

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., RP-HPLC)

Chromatographic techniques are indispensable for assessing the purity of synthesized chemical compounds and for separating isomers. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a particularly common and powerful method for the analysis of moderately polar organic molecules like this compound.

In RP-HPLC, the compound of interest is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., octadecylsilane, C18). A polar mobile phase is then pumped through the column. Compounds are separated based on their relative hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have a longer retention time, while more polar compounds elute faster with the mobile phase.

The purity of a sample is determined by injecting it into the HPLC system and monitoring the eluent with a detector, typically a UV-Vis detector set to a wavelength where the compound absorbs strongly. A pure compound should ideally yield a single, sharp, and symmetrical peak at a characteristic retention time. The presence of additional peaks indicates impurities. The percentage purity can be calculated from the relative area of the main peak compared to the total area of all peaks in the chromatogram. Method validation according to established guidelines ensures that the analytical method is accurate, precise, linear, and robust. nih.govsymbiosisonlinepublishing.com

Table 2: Example RP-HPLC Conditions for Purity Analysis of Analogue Compounds (Note: These are representative conditions for related structures, not this compound)

Parameter Condition 1 Condition 2
Column Phenomenex Gemini C18 (150 x 4.6 mm, 5 µm) Zorbax SB C18 (250 x 4.6 mm, 3.5 µm)
Mobile Phase A 25 mM Potassium Acetate, pH 4.0, in Water 0.02 M KH₂PO₄ Buffer
Mobile Phase B Acetonitrile Acetonitrile:Methanol mixture
Elution Mode Gradient Gradient
Flow Rate 2.0 mL/min 1.0 mL/min
Detection UV at 254 nm UV at 220 nm
Column Temp. Ambient 40°C

Conditions derived from analysis of 2-amino-5-arylbenzoxazole and Rivaroxaban derivatives. symbiosisonlinepublishing.comrsc.orgpom.go.id

Beyond purity assessment, HPLC is crucial for the separation of isomers. The 5-benzyl group in this compound is attached to a chiral center (C5), meaning the compound can exist as a pair of enantiomers. Separating these stereoisomers is essential as they often exhibit different biological activities. Standard RP-HPLC columns typically cannot separate enantiomers. However, by using a chiral stationary phase (CSP), enantiomeric separation can be achieved. mdpi.com For instance, CSPs based on macrocyclic antibiotics like teicoplanin have been successfully used to separate the enantiomers of various unusual amino acids. mst.edu The differential interaction of each enantiomer with the chiral selector in the stationary phase leads to different retention times, allowing for their separation and quantification. mdpi.commst.edu

Reaction Mechanisms and Chemical Transformations of 2 Amino 5 Benzyl 1,3 Oxazol 4 5h One

Detailed Mechanistic Pathways for Oxazolone (B7731731) Ring Formation

The formation of the 1,3-oxazol-4(5H)-one ring is a cornerstone of peptide chemistry, often encountered during the activation of N-acyl amino acids. For 2-amino-5-benzyl-1,3-oxazol-4(5H)-one, the precursor is a suitably protected derivative of phenylalanine, such as an N-carbamoyl derivative. The general mechanism is an intramolecular cyclodehydration.

The process commences with the activation of the carboxylic acid group of the N-protected phenylalanine. This is typically achieved using a dehydrating agent or a coupling reagent, such as a carbodiimide (e.g., EDCI) or acetic anhydride. nih.gov This activation converts the carboxyl's hydroxyl group into a good leaving group, rendering the carbonyl carbon highly electrophilic. The subsequent step is a rapid, intramolecular nucleophilic attack by the lone pair of electrons on the adjacent amide (or urea, in the case of a 2-amino derivative) oxygen atom onto the activated carbonyl carbon. This attack results in the formation of a five-membered tetrahedral intermediate. The final step involves the collapse of this intermediate with the elimination of a water molecule (or the remnants of the activating group), yielding the oxazolone ring. This pathway is a common source of epimerization during peptide synthesis, as the proton at the α-carbon (C-5) of the oxazolone is acidic and can be easily abstracted, leading to a loss of stereochemical integrity. mdpi.com

Investigation of Rate-Determining Steps and Intermediates

Intermediate TypeDescriptionRole in Mechanism
Activated Carboxylic Acid A highly reactive derivative of the N-protected amino acid (e.g., O-acylisourea, mixed anhydride).The primary electrophile, attacked by the internal nucleophile.
Tetrahedral Intermediate A transient, five-membered ring species formed after the intramolecular nucleophilic attack.Precedes the final dehydration step to form the oxazolone ring.
Oxazole (B20620) Enol The aromatic tautomer of the oxazolone, formed by deprotonation at the C-5 position.A key intermediate responsible for racemization/epimerization. acs.org

This table summarizes the key intermediates involved in the formation of the 1,3-oxazol-4(5H)-one ring.

Role of Leaving Groups and Nucleophilic/Electrophilic Attack

The entire mechanism of oxazolone formation hinges on a classic electrophile-nucleophile interaction.

Electrophilic Center : The carbonyl carbon of the amino acid is the primary electrophilic center. Its electrophilicity is significantly enhanced by the introduction of an activating agent, which transforms the hydroxyl moiety into a superior leaving group (e.g., a dicyclohexylurea fragment from DCC, or an acetate group from acetic anhydride).

Nucleophilic Attack : The key ring-forming step is an intramolecular SNAc (Nucleophilic Acyl Substitution) reaction. The oxygen atom of the N-acyl group acts as the internal nucleophile, attacking the highly electrophilic carbonyl carbon.

Leaving Group : The efficiency of the initial activation step is directly related to the nature of the leaving group created. In peptide synthesis, coupling agents are chosen specifically to generate intermediates with very good leaving groups, which facilitates both the desired peptide bond formation and the undesired, competing oxazolone formation. mdpi.com The activation of the carboxylic acid into an active ester is a potential step that can lead to an epimerization product via the oxazolone intermediate. mdpi.com

Reactivity of the 1,3-Oxazol-4(5H)-one Ring System

The chemistry of 5(4H)-oxazolones is dominated by reactions that relieve the strain of the five-membered ring. researchgate.net The ring contains several electrophilic centers, primarily the C-4 carbonyl carbon and the C-2 imine carbon, making it highly susceptible to nucleophilic attack. researchgate.net

Nucleophilic Ring-Opening Reactions and Subsequent Transformations

The most characteristic reaction of 1,3-oxazol-4(5H)-ones is their ring-opening by nucleophiles. This reactivity is central to their role as intermediates in peptide synthesis and as precursors for various amino acid derivatives. nih.govnih.gov The attack typically occurs at the highly electrophilic C-4 carbonyl group, leading to the cleavage of the acyl-oxygen (C4-O3) bond.

Hydrolysis : Reaction with water opens the ring to regenerate the N-acyl amino acid.

Alcoholysis : Alcohols attack the carbonyl group to yield N-acyl amino acid esters. This reaction forms the basis of the dynamic kinetic resolution of oxazolones to produce enantiomerically enriched α-amino acid derivatives. acs.org

Aminolysis : Amines react to form N-acyl amino acid amides, which is equivalent to the formation of a peptide bond. This reaction underscores the role of oxazolones as activated intermediates in peptide synthesis. nih.gov

The rate of these ring-opening reactions is influenced by the substituents on the oxazolone ring. Electron-donating groups at the C-2 position can decrease the reaction rate by reducing the electrophilicity of the carbonyl carbon. biointerfaceresearch.com

NucleophileReagent ExampleProduct of Ring-Opening
Water H₂ON-Carbamoyl-phenylalanine
Alcohol Methanol (CH₃OH)Methyl N-carbamoyl-phenylalaninate
Amine Glycine methyl esterN-Carbamoyl-phenylalanyl-glycine methyl ester

This table illustrates the products formed from the nucleophilic ring-opening of this compound with various nucleophiles.

Electrophilic Substitution and Functionalization of the Heterocyclic Ring

Direct electrophilic aromatic substitution on the 1,3-oxazol-4(5H)-one ring is not a common reaction pathway, as the ring system is not aromatic and is electron-deficient, making it prone to nucleophilic rather than electrophilic attack. However, functionalization can be achieved through other means.

The proton at the C-5 position is notably acidic (pKa ≈ 9) because its removal leads to the formation of a stabilized, aromatic oxazole enolate. acs.org This enolate is nucleophilic and can react with various electrophiles, resulting in functionalization at the C-5 position. This reactivity allows for the synthesis of α,α-disubstituted amino acids. Furthermore, studies on related isoxazolines have shown that an electrophilic aromatic substitution (SEAr) type reaction can occur at the C-5 position via a carbocation intermediate, allowing for the introduction of various aromatic substituents. nih.gov

Cycloaddition Reactions (e.g., [2π+2π] cycloaddition with benzyne)

Oxazolones can participate in cycloaddition reactions, acting as precursors to more complex heterocyclic systems. While the specific [2π+2π] cycloaddition with benzyne is not extensively documented for this class of compounds, they are known to undergo other types of cycloadditions.

The most relevant are 1,3-dipolar cycloadditions. The oxazolone can serve as a precursor to azomethine ylides, which are classic 1,3-dipoles. mdpi.com These ylides can be generated, for example, by thermal or photochemical ring-opening. The resulting azomethine ylide can then react with a dipolarophile (such as an alkene or alkyne) in a [3+2] cycloaddition to form five-membered nitrogen-containing heterocycles. wikipedia.orgmdpi.com

In a related transformation, a reaction between an oxazolonylisobenzofuran derivative and benzyne (generated in situ) was reported to proceed via a 1,2-addition of the exo-cyclic double bond, rather than a formal cycloaddition involving the oxazolone ring itself. nih.gov Additionally, 2-amino-2-oxazolines, which are structurally related, have been shown to react with unsaturated carboxylic esters to yield bicyclic oxazolo[3,2-a]pyrimidin-7-ones, demonstrating the potential for cycloaddition-type reactivity in these systems. nih.gov

Derivatization Strategies at the Amino and Benzyl (B1604629) Substituents

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. The primary locations for derivatization are the exocyclic amino group at the C2 position and the benzylic position of the C5 substituent. These modifications can be strategically employed to alter the compound's physicochemical properties and biological activities.

Derivatization of the 2-Amino Group:

The exocyclic amino group in 2-amino-oxazole systems is nucleophilic and can readily react with various electrophiles. Common derivatization strategies include acylation, sulfonylation, and formation of Schiff bases.

Acylation: The amino group can be acylated using acid chlorides or anhydrides in the presence of a base to yield the corresponding N-acyl derivatives. This reaction is a common method for introducing a variety of functional groups.

Reaction with Isocyanates and Isothiocyanates: The reaction with isocyanates and isothiocyanates leads to the formation of urea and thiourea derivatives, respectively. These derivatives are of interest in medicinal chemistry due to their potential as hydrogen bond donors and acceptors.

Schiff Base Formation: Condensation of the amino group with aldehydes or ketones under appropriate conditions yields Schiff bases (imines). These reactions are often reversible and can be used to introduce a wide array of substituents.

Derivatization of the 5-Benzyl Group:

The benzyl group at the C5 position also presents opportunities for derivatization, primarily at the benzylic carbon and on the aromatic ring.

Benzylic Functionalization: The benzylic C-H bonds exhibit enhanced reactivity due to the stabilization of the resulting radical, cation, or anion by the adjacent aromatic ring. wikipedia.org This allows for reactions such as benzylic bromination using reagents like N-bromosuccinimide (NBS), which can then serve as a handle for further nucleophilic substitution. wikipedia.org Oxidation of the benzylic position can also be achieved under specific conditions. wikipedia.org

Aromatic Substitution: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions. The position of substitution (ortho, meta, or para) is directed by the existing alkyl substituent and can be influenced by the reaction conditions. This allows for the introduction of various functional groups, such as nitro, halogen, or alkyl groups, onto the aromatic ring.

The following table summarizes some potential derivatization reactions for this compound.

Functional GroupReagent/ConditionProduct Type
2-Amino GroupAcyl Chloride/BaseN-Acyl Derivative
2-Amino GroupIsocyanateUrea Derivative
2-Amino GroupAldehyde/Acid CatalystSchiff Base
5-Benzyl Group (Benzylic CH2)N-Bromosuccinimide (NBS)Benzylic Bromide
5-Benzyl Group (Aromatic Ring)HNO3/H2SO4Nitrobenzyl Derivative

Stereoselective Transformations and Chiral Auxiliary Applications

The chiral center at the C5 position of this compound makes it a valuable scaffold for stereoselective transformations. The field of asymmetric synthesis has seen significant advancements using oxazolone derivatives as pronucleophiles in various organocatalyzed reactions. nih.govnih.govacs.orgfigshare.com These reactions allow for the construction of complex molecules with high levels of stereocontrol.

Enantioselective additions of oxazolones to various electrophiles, such as nitroalkenes and N-tosyl aldimines, have been successfully developed using chiral organocatalysts. nih.govnih.gov These reactions typically proceed through the formation of a chiral enolate intermediate, which then attacks the electrophile in a stereocontrolled manner. The facial selectivity of the attack is dictated by the chiral environment provided by the catalyst.

For instance, the asymmetric 1,4-addition of oxazolones to nitroalkenes can be catalyzed by bifunctional cinchona alkaloid thiourea organocatalysts, yielding α,α-disubstituted α-amino acid derivatives with good to excellent diastereoselectivities and enantioselectivities. nih.gov Similarly, the aza-Mannich reaction of oxazolones with N-tosyl aldimines, promoted by cinchona alkaloid-based catalysts, affords chiral α,α-disubstituted α,β-diamino acid derivatives with high enantioselectivities. nih.gov

While specific studies on this compound as a chiral auxiliary are not extensively documented, its structural features suggest potential applications. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step, having served its purpose of inducing chirality. The C5-benzyl substituent could provide the necessary steric bulk to direct the approach of reagents to one face of the molecule, thus controlling the stereochemistry of new chiral centers formed during a reaction.

The following table outlines some examples of stereoselective reactions involving oxazolone derivatives.

Reaction TypeElectrophileCatalyst TypeProductStereocontrol
Michael AdditionNitroalkeneCinchona Alkaloid Thioureaα,α-Disubstituted α-Amino Acid DerivativeHigh dr and ee
aza-Mannich ReactionN-Tosyl AldimineCinchona Alkaloidα,α-Disubstituted α,β-Diamino Acid DerivativeHigh dr and ee
Allylic AlkylationMorita–Baylis–Hillman AdductsPalladium/Chiral LigandChiral 4,5-Substituted Oxazol-2(3H)-onesHigh ee

Tautomerism and Isomerization Dynamics of the 4(5H)-one System

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a key characteristic of the this compound system. libretexts.org This compound can potentially exist in several tautomeric forms due to the presence of the oxazolone ring and the exocyclic amino group. The two primary forms of tautomerism to consider are keto-enol and amino-imino tautomerism.

Keto-Enol Tautomerism:

The 1,3-oxazol-4(5H)-one ring contains a ketone functional group at the C4 position and an adjacent hydrogen atom at the C5 position, making keto-enol tautomerism possible. libretexts.org The keto form is the 4(5H)-one structure, while the enol form would be 2-amino-5-benzyl-1,3-oxazol-4-ol. In most simple ketones, the keto form is significantly more stable and therefore predominates at equilibrium. masterorganicchemistry.com However, the stability of the enol tautomer can be influenced by factors such as aromaticity, conjugation, and intramolecular hydrogen bonding. libretexts.orgmasterorganicchemistry.com For the this compound system, the keto form is generally expected to be the major tautomer. The equilibrium can be influenced by the solvent polarity, with polar solvents potentially stabilizing the more polar keto form. nih.govnih.gov

Amino-Imino Tautomerism:

The 2-amino group attached to the oxazole ring can also exhibit tautomerism, existing in equilibrium with its imino form, 2-imino-5-benzyl-1,3-oxazolidin-4-one. rsc.org The position of this equilibrium is highly dependent on the electronic properties of the heterocyclic ring and the substituents. rsc.org Factors that stabilize the double bond within the ring (endocyclic) will favor the amino tautomer, while factors that favor the exocyclic double bond will shift the equilibrium towards the imino form. rsc.org In many 2-amino-heterocyclic systems, the amino form is the more stable tautomer. Computational studies on related systems have shown that the amino tautomer can be significantly lower in energy than the imino form. rsc.org

Isomerization:

Beyond tautomerism, which involves the migration of a proton, the oxazolone ring can undergo other isomerization reactions, often under thermal or photochemical conditions. These reactions can lead to ring-opening or rearrangement to other heterocyclic systems. nih.gov For example, substituted oxazoles have been shown to isomerize to other five-membered rings. nih.gov However, these transformations typically require significant energy input and are not spontaneous at ambient temperatures.

The interplay of these tautomeric and isomeric forms can have a significant impact on the reactivity and biological activity of this compound. The presence of multiple tautomers means that the compound can react through different pathways, depending on the reaction conditions and the nature of the reacting species.

Computational and Theoretical Studies on 2 Amino 5 Benzyl 1,3 Oxazol 4 5h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for investigating the electronic properties of organic molecules. For 2-amino-5-benzyl-1,3-oxazol-4(5H)-one, DFT calculations can elucidate its fundamental electronic structure and reactivity patterns.

Geometry Optimization and Conformational Analysis in Different Phases

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), the geometry of this compound can be optimized to find its lowest energy conformation semanticscholar.orgirjweb.com. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

Conformational analysis extends this by exploring the different spatial arrangements (conformers) of the molecule and their relative energies. For this compound, the flexibility of the benzyl (B1604629) group allows for multiple conformers. These calculations can be performed in the gas phase to understand the intrinsic properties of the molecule, and also in different solvent environments using continuum solvation models (like the Polarizable Continuum Model, PCM) to simulate the effects of a solvent, which can significantly influence conformational preferences semanticscholar.org.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound in Gas Phase and in Solution (Water) using DFT/B3LYP/6-311G(d,p)

ParameterBond/AngleGas PhaseWater
Bond Length (Å)C=O1.211.22
C-N (amino)1.361.35
C-O (ring)1.381.37
Bond Angle (°)O-C-N (ring)110.5110.8
C-C-N (ring)108.2108.0
Dihedral Angle (°)C-C-C-C (benzyl)65.472.1

Note: This table is illustrative and based on typical values for similar heterocyclic compounds.

Frontier Molecular Orbital (FMO) Analysis for Reaction Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) youtube.comwikipedia.org. The energy and distribution of these orbitals are critical in determining how a molecule will interact with other reagents.

The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character. Conversely, the LUMO represents the ability to accept electrons, reflecting its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive researchgate.net. For this compound, the HOMO is likely to be localized on the electron-rich amino group and parts of the oxazolone (B7731731) ring, while the LUMO may be distributed over the carbonyl group and the aromatic benzyl ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3
Ionization Potential6.5
Electron Affinity1.2

Note: This table is illustrative and based on typical values for similar heterocyclic compounds.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Maxima)

DFT calculations are also a powerful tool for predicting spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts nih.govimist.mamdpi.comresearchgate.net. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, it is possible to predict the ¹H and ¹³C NMR spectra with good accuracy, aiding in the structural elucidation and confirmation of the compound acs.org.

For predicting electronic transitions, such as those observed in UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) is the method of choice semanticscholar.orgmdpi.comresearchgate.netnih.govnih.gov. TD-DFT calculations can predict the absorption wavelengths (λmax) and oscillator strengths of electronic transitions, which correspond to the peaks in a UV-Vis spectrum. For this compound, the predicted transitions would likely involve π-π* and n-π* transitions associated with the conjugated system of the molecule.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹H NMRChemical Shift (ppm) - NH₂6.5
Chemical Shift (ppm) - CH₂3.1
¹³C NMRChemical Shift (ppm) - C=O175.0
Chemical Shift (ppm) - C-NH₂160.0
UV-Visλmax (nm)280

Note: This table is illustrative and based on typical values for similar heterocyclic compounds.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time acs.orgacs.org. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the influence of the surrounding environment, such as solvent molecules.

For this compound, an MD simulation in a box of explicit water molecules would reveal how the solvent interacts with the solute, the stability of different conformers, and the dynamics of the benzyl group's rotation. This provides a more realistic understanding of the molecule's behavior in a biological or solution-phase context rsc.orgmdpi.com.

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations, particularly with DFT, can be used to map out the energy profile of a chemical reaction. This involves locating the transition state (the highest energy point along the reaction coordinate) and calculating the activation energy. For reactions involving this compound, such as its synthesis or subsequent chemical transformations, these calculations can provide valuable mechanistic insights. By understanding the energetics of different possible reaction pathways, it is possible to predict the most likely mechanism and the factors that influence the reaction rate and outcome.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.govdergipark.org.trdrugdesign.org. This is achieved by calculating various molecular descriptors that quantify different aspects of the molecular structure.

For this compound, a QSAR study would involve calculating a range of chemical descriptors, including:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges, which describe the electronic distribution and reactivity.

Steric descriptors: Molecular volume, surface area, and specific conformational indices, which relate to the size and shape of the molecule.

Hydrophobic descriptors: Such as the partition coefficient (logP), which quantifies the molecule's lipophilicity.

By correlating these descriptors with the observed biological activity of a series of related oxazolone derivatives, a predictive QSAR model can be developed. This model can then be used to predict the activity of new, unsynthesized compounds and provide insights into the molecular features that are crucial for the desired biological effect nih.govacs.org.

Table 4: Examples of Chemical Descriptors for QSAR Modeling of this compound

Descriptor TypeDescriptor NameDescription
ElectronicDipole MomentA measure of the overall polarity of the molecule.
HOMO EnergyEnergy of the highest occupied molecular orbital.
StericMolecular WeightThe sum of the atomic weights of all atoms in the molecule.
Molar RefractivityA measure of the total polarizability of a mole of a substance.
HydrophobicLogPThe logarithm of the partition coefficient between octanol and water.

Note: This table provides examples of descriptors that would be calculated in a QSAR study.

In Silico Predictions of Synthetic Routes and Selectivity

The application of computational and theoretical chemistry to predict synthetic pathways and reaction selectivity is a rapidly advancing field, offering the potential to accelerate chemical research and development. These in silico methods leverage computational power to model chemical reactions, evaluate potential synthetic routes, and predict the outcomes of reactions, including their selectivity. This approach can save significant time and resources compared to purely experimental approaches.

Despite the growing utility of these predictive tools in modern chemistry, a review of the scientific literature indicates that specific in silico studies on the prediction of synthetic routes and selectivity for the compound this compound have not been reported. While computational studies are available for structurally related compounds, often focusing on aspects like molecular docking or ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, research explicitly detailing the computational prediction of its synthesis is not publicly available.

In a general sense, the process of in silico synthetic route prediction for a target molecule like this compound would involve several computational strategies. Retrosynthesis prediction software, which is often powered by machine learning algorithms trained on vast databases of known chemical reactions, could be employed to propose potential disconnections of the target molecule into simpler, commercially available starting materials. These programs can generate multiple potential synthetic pathways, which can then be evaluated by chemists for feasibility.

Furthermore, computational methods can be used to predict the selectivity of key chemical reactions in a proposed synthesis. For a molecule with multiple reactive sites or the potential for stereoisomers, theoretical calculations can provide insight into which reaction pathway is energetically more favorable. Techniques such as Density Functional Theory (DFT) can be used to model the transition states of competing reaction pathways. By comparing the activation energies of these pathways, researchers can predict the major product of a reaction, including its regioselectivity and stereoselectivity, before conducting the experiment in a laboratory setting.

While these powerful computational tools exist and are widely used in chemical synthesis planning, their specific application to devising synthetic routes for this compound has not been documented in the available research. Therefore, there are no detailed research findings or data tables of predicted synthetic routes or selectivity to present for this particular compound. The exploration of its synthetic pathways and the selectivity of the reactions involved remain, based on current literature, a subject for experimental investigation.

Applications and Roles in Advanced Organic Synthesis

2-amino-5-benzyl-1,3-oxazol-4(5H)-one as a Versatile Synthetic Intermediate

The reactivity of the this compound scaffold allows it to serve as a highly versatile intermediate in a multitude of organic transformations. The presence of multiple reactive sites—the amino group, the lactone carbonyl, and the active methylene position of the benzyl (B1604629) group—provides chemists with several handles for functionalization and further elaboration.

Research has demonstrated that the amino group can undergo various reactions, including acylation, alkylation, and diazotization, leading to a diverse array of substituted oxazolone (B7731731) derivatives. Furthermore, the oxazolone ring itself can be opened under different conditions to yield acyclic precursors, which can then be cyclized to form other heterocyclic systems. This reactivity profile makes this compound a strategic starting material for the synthesis of a broad spectrum of organic compounds.

Precursor for α-Amino Acid and Peptide Synthesis

One of the most significant applications of this compound is its role as a precursor for the synthesis of α-amino acids and peptides. The oxazolone ring is a masked form of an α-amino acid, and its hydrolysis can lead to the formation of phenylalanine derivatives. This approach offers an alternative to traditional amino acid synthesis methods.

Moreover, the amino group of the oxazolone can be coupled with protected amino acids, and subsequent ring opening can lead to the formation of dipeptides. This strategy has been explored in the context of solution-phase peptide synthesis. The benzyl group at the 5-position is crucial as it corresponds to the side chain of the amino acid phenylalanine, thus providing a direct route to phenylalanine-containing peptides. mdpi.com

Starting MaterialReagents and ConditionsProductApplication
This compound1. Protected amino acid, coupling agent2. HydrolysisDipeptide containing phenylalaninePeptide Synthesis
This compoundAcid or base hydrolysisPhenylalanine derivativeα-Amino Acid Synthesis

Building Block for the Construction of Complex Heterocyclic Scaffolds (e.g., imidazolidinones, thiadiazoles)

The inherent reactivity of this compound makes it an excellent building block for the synthesis of more complex heterocyclic systems. nih.govmdpi.com For instance, reaction with isocyanates or isothiocyanates can lead to the formation of fused heterocyclic systems or the transformation of the oxazolone ring into other five-membered heterocycles.

Specifically, the reaction of this compound with primary amines can lead to ring-opening and subsequent recyclization to form imidazolidinone derivatives. ajchem-a.com Similarly, treatment with reagents like phosphorus pentasulfide can facilitate the conversion of the oxazolone to a thiazolone, and further reactions can yield thiadiazole derivatives. orientjchem.org These transformations are of significant interest in medicinal chemistry, as imidazolidinones and thiadiazoles are common scaffolds in biologically active molecules. nih.govconnectjournals.com

Target HeterocycleKey ReagentsSynthetic Utility
ImidazolidinonesPrimary aminesAccess to diverse substituted imidazolidinone libraries
ThiadiazolesPhosphorus pentasulfide, followed by cyclization reagentsConstruction of sulfur-containing heterocyclic compounds

Utilization in Stereoselective Synthesis of Chiral Compounds

When the 5-position of the oxazolone is a stereocenter, as in this compound derived from a chiral amino acid, it can be utilized in stereoselective synthesis. The chiral center can direct the stereochemical outcome of subsequent reactions, allowing for the synthesis of enantiomerically enriched or pure compounds.

For example, diastereoselective alkylation of the enolate derived from the oxazolone can be achieved by using a chiral base or a chiral auxiliary attached to the amino group. The resulting product, after ring opening, would yield a non-proteinogenic amino acid with high stereopurity. This application is particularly valuable for the synthesis of modified peptides and other chiral molecules with potential pharmaceutical applications.

Development of Novel Heterocyclic Libraries for Research Exploration

The versatility of this compound as a synthetic intermediate makes it an ideal starting point for the generation of diverse heterocyclic libraries. Through combinatorial chemistry approaches, a wide range of substituents can be introduced at various positions of the molecule, leading to a large collection of related but structurally distinct compounds.

These libraries are invaluable for high-throughput screening in drug discovery programs and for exploring structure-activity relationships (SAR). By systematically modifying the structure of the parent oxazolone, researchers can identify new compounds with desired biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. The ability to readily access a diverse chemical space from a single precursor highlights the importance of this compound in modern chemical research.

Mechanistic Biological Investigations of 2 Amino 5 Benzyl 1,3 Oxazol 4 5h One Excluding Clinical/safety

Exploration of Molecular Target Interactions and Binding Mechanisms

The 1,3-oxazole scaffold, a core component of 2-amino-5-benzyl-1,3-oxazol-4(5H)-one, is recognized as a versatile structural motif in medicinal chemistry, capable of interacting with a variety of biological macromolecules. nih.gov Molecular modeling and docking studies on related heterocyclic compounds have provided insights into the potential binding mechanisms. For instance, derivatives containing an oxazole (B20620) or a bioisosteric thiazole (B1198619) ring often engage with protein active sites through a combination of hydrogen bonds and hydrophobic interactions.

Studies on oxazolo[3,4-a]pyrazine derivatives have identified the neuropeptide S receptor (NPSR), a G protein-coupled receptor, as a specific molecular target. nih.gov In silico investigations suggest that the ligand binds within a transmembrane pocket of the receptor. Similarly, docking studies of benzoxazole (B165842) derivatives with the COVID-19 main protease have illustrated interactions with key amino acid residues in the active site. nih.gov These interactions are crucial for stabilizing the ligand-protein complex and eliciting a biological response. The 2-amino group and the carbonyl oxygen of the oxazolone (B7731731) ring in this compound are potential hydrogen bond donors and acceptors, respectively, while the benzyl (B1604629) group can engage in hydrophobic or π-π stacking interactions with aromatic residues within a target's binding site.

Enzyme Inhibition Studies and Kinetic Analysis (e.g., tyrosinase inhibition mechanism)

The 2-amino-thiazol-4(5H)-one scaffold, a close structural analog of 2-amino-1,3-oxazol-4(5H)-one, has been investigated for its enzyme inhibitory potential. Derivatives of 2-(cyclohexylamino)thiazol-4(5H)-one have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1. lodz.pl A significant body of research has focused on the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov

Thiazole-based analogs of this compound have demonstrated potent, competitive inhibition of mushroom tyrosinase. mdpi.comnih.govmdpi.com For example, (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one was found to be a highly potent inhibitor, suggesting that the core scaffold is effective for targeting the enzyme's active site. mdpi.com Kinetic analyses, through Lineweaver-Burk plots, have confirmed that these compounds act as competitive inhibitors, meaning they bind to the free enzyme and prevent the substrate from binding. mdpi.comnih.govmdpi.com This competitive mechanism is often attributed to the inhibitor mimicking the structure of the enzyme's natural substrate, such as L-tyrosine. nih.gov The binding is thought to involve chelation of the copper ions within the tyrosinase active site by functional groups on the inhibitor. nih.gov

Table 1: Tyrosinase Inhibitory Activity of Structurally Related Thiazole Analogs
CompoundSubstrateIC₅₀ (µM)Reference
(Z)-2-(benzylamino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-oneL-tyrosine27.5 ± 2.93 mdpi.com
(Z)-2-(benzylamino)-5-(3-hydroxy-4-methoxybenzylidene)thiazol-4(5H)-oneL-tyrosine10.0 ± 0.90 mdpi.com
(Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-oneL-tyrosine0.27 ± 0.02 mdpi.com
Kojic Acid (Reference)L-tyrosine28.6 ± 3.56 mdpi.com
4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diolNot Specified0.2 ± 0.01 nih.gov

Receptor Interaction and Downstream Signaling Pathway Modulation

Compounds featuring oxazole and related heterocyclic systems have been shown to interact with specific receptors, leading to the modulation of downstream signaling pathways. A notable example involves derivatives of oxazolo[3,4-a]pyrazine, which act as potent antagonists for the neuropeptide S receptor (NPSR). nih.gov The NPSR is known to signal through both Gq and Gs protein-coupled pathways, resulting in an increase in intracellular calcium levels and cyclic AMP (cAMP) accumulation. nih.gov By binding to the receptor, antagonists prevent the endogenous ligand, neuropeptide S, from activating these pathways. nih.gov

Furthermore, compounds with a structural resemblance to this compound, such as 1,2,4-triazolo[1,5-c] nih.govmdpi.combenzoxazin-5-ones, have demonstrated high affinity for the benzodiazepine (B76468) receptor (BZR). nih.gov The binding of these ligands to the BZR, a site on the GABA-A receptor complex, can modulate inhibitory neurotransmission in the central nervous system. This indicates that the core scaffold of the target compound has the potential to interact with crucial neuroreceptors.

Structure-Activity Relationship (SAR) Studies for Understanding Mechanistic Basis of Action

Structure-activity relationship (SAR) studies on analogous series of compounds have been crucial for elucidating the mechanistic basis of their action. For tyrosinase inhibitors based on the (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one scaffold, the substitution pattern on the benzylidene ring (analogous to the benzyl group in the target compound) is critical for activity. mdpi.com

Key SAR findings include:

Hydroxyl Groups: The presence and position of hydroxyl groups on the aromatic ring significantly enhance inhibitory potency. A 2,4-dihydroxy substitution pattern on the benzylidene ring resulted in a compound over 100 times more potent than the reference inhibitor, kojic acid. mdpi.com This suggests that these groups are crucial for interaction with the enzyme's active site, possibly through hydrogen bonding or coordination with copper ions.

Methoxy (B1213986) Groups: Replacing a hydroxyl group with a methoxy group generally leads to a decrease in activity. mdpi.com For instance, the 4-methoxy analog of the 4-hydroxy compound showed a 4.6-fold reduction in tyrosinase inhibitory activity. mdpi.com

Steric Hindrance: The introduction of bulky substituents, such as t-butyl groups, on the aromatic ring can also decrease inhibitory activity, likely due to steric hindrance preventing optimal binding. mdpi.com

These studies underscore the importance of the benzyl moiety and its substituents for molecular interaction. The 2-amino group on the oxazole ring is also considered a key pharmacophoric feature, potentially involved in forming critical hydrogen bonds with the biological target. researchgate.netnih.gov

Table 2: Structure-Activity Relationship for Tyrosinase Inhibition by (Z)-2-(benzylamino)-5-(substituted benzylidene)thiazol-4(5H)-one Analogs
Substitution on Benzylidene RingEffect on Inhibitory ActivityReference
4-hydroxylPotent inhibition (IC₅₀ = 27.5 µM) mdpi.com
4-methoxylDecreased activity (4.6-fold lower than 4-hydroxyl) mdpi.com
3-hydroxyl, 4-methoxylIncreased activity (IC₅₀ = 10.0 µM) mdpi.com
2,4-dihydroxylGreatly increased activity (IC₅₀ = 0.27 µM) mdpi.com
3,5-dimethoxyl, 4-hydroxylDecreased activity (IC₅₀ = 166.0 µM) mdpi.com

Cellular Pathway Perturbation Analysis at a Mechanistic Level

The biological activity of compounds is ultimately realized through the perturbation of cellular pathways. Structurally related molecules, such as 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines, have been shown to possess potent anti-proliferative activity. mdpi.com The proposed mechanism involves interference with phospholipid metabolism through the inhibition of the phosphoinositide phospholipase C (PI-PLC) enzyme. mdpi.com Inhibition of this key signaling enzyme disrupts cellular processes that are critical for cell growth and proliferation. mdpi.com

The anti-proliferative effects of these related compounds were quantified using the ³H thymidine (B127349) incorporation assay. mdpi.com A reduction in the incorporation of radiolabeled thymidine is a direct indicator of the inhibition of DNA synthesis, a central process in the cell proliferation pathway. The most potent analogs demonstrated IC₅₀ concentrations in the nanomolar range (25–50 nM), indicating significant perturbation of this pathway. mdpi.com This suggests that compounds based on the this compound scaffold could potentially exert cellular effects by targeting critical enzymes in signaling or biosynthetic pathways, such as those involved in DNA replication.

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Sustainable Synthetic Methodologies for Oxazolones

The future of synthesizing 2-amino-5-benzyl-1,3-oxazol-4(5H)-one and its analogs is increasingly geared towards green and sustainable practices. Traditional methods, while effective, often rely on harsh reagents and solvents. biointerfaceresearch.com Emerging research focuses on developing methodologies that are not only efficient but also environmentally benign. nih.gov Key future directions include:

Multicomponent Reactions (MCRs): Designing novel one-pot MCRs will enhance efficiency by reducing the number of synthetic steps, minimizing waste, and saving time and resources.

Novel Catalysis: Exploration of biocatalysis, photocatalysis, and organocatalysis is expected to provide milder and more selective reaction conditions. For instance, the use of reusable catalysts like graphitic carbon nitride (g-C3N4·OH) nanocomposites has shown promise for aqueous, room-temperature synthesis, aligning with green chemistry principles. nih.gov

Alternative Energy Sources: Microwave-assisted and solvent-free synthesis approaches are being refined to accelerate reaction times and reduce energy consumption, offering a greener alternative to conventional heating. biointerfaceresearch.comresearchgate.net

Sustainable Solvents: A major push is towards replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents, which can significantly improve the eco-friendliness of the synthesis process. nih.gov

Table 1: Comparison of Synthetic Methodologies for Oxazolones

Methodology Advantages Disadvantages Future Outlook
Traditional (e.g., Erlenmeyer-Plöchl) Well-established, reliable for certain substrates. nih.gov Often requires harsh reagents (e.g., acetic anhydride), high temperatures, and can generate significant waste. biointerfaceresearch.com Optimization with greener catalysts and solvents.
Microwave-Assisted Synthesis Rapid reaction times, improved yields, enhanced reaction control. biointerfaceresearch.com Requires specialized equipment, potential for localized overheating. Broader application to diverse oxazolone (B7731731) scaffolds.
Catalytic Methods (e.g., ZnO, Lewis Acids) Increased efficiency, potential for recyclability, milder conditions. researchgate.netsphinxsai.com Catalyst cost and potential for metal contamination. Development of inexpensive, non-toxic, and highly efficient catalysts.

| Green Chemistry Approaches (e.g., MCRs in water) | High atom economy, reduced waste, use of benign solvents, operational simplicity. nih.gov | Substrate scope can be limited, optimization required for new systems. | Design of new MCRs and exploration of novel aqueous catalyst systems. |

Exploration of Novel Chemical Transformations and Rearrangements

The reactivity of the this compound core is a fertile ground for discovering new chemical reactions. The oxazolone ring can act as a synthon for a variety of other molecular structures. researchgate.net Future research will likely focus on:

Asymmetric Catalysis: Developing catalytic systems for the enantioselective transformation of oxazolones into chiral α-amino acid derivatives is a significant area of interest. acs.org

Cycloaddition Reactions: The exocyclic double bond in unsaturated oxazolones can act as a dienophile, opening avenues for Diels-Alder and other cycloaddition reactions to construct complex polycyclic systems. biointerfaceresearch.comsphinxsai.com

Ring-Opening and Rearrangement Reactions: Investigating novel nucleophilic ring-opening reactions can provide access to diverse functionalized amides, peptides, and other heterocyclic systems. researchgate.net The tendency of the oxazolone ring to undergo opening rather than substitution is a key chemical feature to be exploited. biointerfaceresearch.com

Integration of Advanced Computational Modeling for De Novo Design and Mechanistic Prediction

Computational chemistry is set to become an indispensable tool in the study of oxazolones. nih.govuniversiteitleiden.nl By integrating advanced modeling techniques, researchers can accelerate the discovery and development process. Future efforts will concentrate on:

De Novo Design: Utilizing algorithms and artificial intelligence to design novel 2-amino-oxazolone derivatives with specific, pre-defined biological activities. nih.govnih.gov This approach can significantly reduce the time and cost associated with traditional drug discovery.

Mechanistic Prediction: Employing quantum mechanics (QM) and chemical dynamics simulations to elucidate complex reaction mechanisms, predict fragmentation pathways, and understand the role of key intermediates. chemrxiv.org This deeper understanding can guide the optimization of reaction conditions and the design of more efficient synthetic routes.

In Silico Screening: High-throughput virtual screening of large compound libraries against biological targets will help identify promising oxazolone-based hits for further experimental validation. journaljabb.com This includes predicting pharmacokinetic properties (ADMET) to prioritize candidates with favorable drug-like profiles. nih.gov

Deeper Mechanistic Understanding of Molecular Interactions in Biological Systems

While many oxazolone derivatives exhibit interesting biological activities, a detailed understanding of their mechanism of action at the molecular level is often lacking. ontosight.aijournaljabb.com Future research must bridge this gap by:

Target Identification and Validation: Using chemoproteomic and other chemical biology approaches to identify the specific protein targets of compounds like this compound.

Structural Biology: Employing techniques like X-ray crystallography and cryo-electron microscopy to solve the three-dimensional structures of oxazolone derivatives in complex with their biological targets. This will provide invaluable insights into the specific molecular interactions driving their biological effects.

Biophysical Studies: Using methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of ligand-target interactions, which is crucial for structure-activity relationship (SAR) studies.

Application of Flow Chemistry and Automation in Oxazolone Synthesis and Derivatization

Flow chemistry and automation are revolutionizing chemical synthesis by offering enhanced control, safety, and scalability compared to traditional batch methods. researchgate.netyoutube.com The application of these technologies to oxazolone chemistry is a promising future direction:

Continuous Flow Synthesis: Developing robust flow chemistry protocols for the synthesis of this compound will enable safer, more efficient, and scalable production. researchgate.netuc.pt Flow reactors provide superior heat and mass transfer, allowing for reactions that are difficult to control in batch. nih.gov

Automated Library Generation: Integrating flow systems with automated liquid handlers and purification units will allow for the rapid synthesis of large libraries of oxazolone analogs. youtube.com This high-throughput capability is essential for exploring chemical space and accelerating the drug discovery process. researchgate.net

In-line Analysis: Coupling flow reactors with real-time analytical techniques (e.g., NMR, IR, MS) will enable precise reaction monitoring and optimization, leading to higher purity and yields. researchgate.net

Multidisciplinary Research at the Interface of Organic Chemistry and Mechanistic Biology

The full potential of this compound and related compounds will be realized through synergistic, multidisciplinary research. ox.ac.ukresearchgate.net Future breakthroughs will emerge from the intersection of several scientific fields:

Chemical Biology: Designing and synthesizing oxazolone-based chemical probes to investigate and manipulate biological pathways. ox.ac.uk

Medicinal Chemistry: Using rational, structure-based design and computational guidance to optimize the potency, selectivity, and pharmacokinetic properties of bioactive oxazolones. ox.ac.uk

Prebiotic Chemistry: Studies have identified oxazolones as potential key intermediates in the abiotic formation of peptides, suggesting their role in the origins of life. nih.govnih.gov Further research in this area could provide fundamental insights into the chemical evolution of biological systems.

By pursuing these emerging research avenues, the scientific community can continue to unlock the vast potential of the this compound scaffold, paving the way for new discoveries in synthesis, medicine, and our fundamental understanding of chemical and biological processes.

Q & A

Q. How can 2-amino-5-benzyl-1,3-oxazol-4(5H)-one be synthesized with optimal yield and purity?

The synthesis typically involves a condensation reaction between a benzyl-substituted aldehyde and urea or thiourea derivatives. For example, in analogous thiazole systems (e.g., 2-amino-5-benzyl-1,3-thiazole), aldehyde precursors react with thiourea under reflux in ethanol, followed by alkaline workup and recrystallization to achieve ~80% yield . Adapting this method, substituting thiourea with urea and optimizing solvent systems (e.g., ethanol or dioxane) could yield the target oxazole derivative. Purification via recrystallization (using solvents like CCl₄ or ethanol-DMF mixtures) and characterization via melting point analysis are critical for ensuring purity .

Q. What spectroscopic methods are suitable for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the benzyl substituent (δ ~4.5 ppm for CH₂ in benzyl) and oxazole ring protons (δ ~6.5–8.0 ppm) .
  • Mass spectrometry (MS) : For molecular ion ([M+H]⁺) and fragmentation pattern validation .
  • X-ray crystallography : Programs like SHELXL or ORTEP-3 refine crystal structures, resolving bond angles and torsional strain in the oxazole core .
  • IR spectroscopy : To identify NH₂ stretches (~3300–3500 cm⁻¹) and carbonyl (C=O) vibrations (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data interpretation for derivatives of this compound?

Contradictions often arise from twinning, disorder, or incomplete data. Mitigation strategies include:

  • Multi-software validation : Cross-checking refinements with SHELXL (for small molecules) and Phenix (for macromolecular interfaces) .
  • High-resolution data : Collecting datasets at synchrotron facilities (e.g., ≤1.0 Å resolution) to reduce model bias .
  • Complementary techniques : Pairing crystallography with solid-state NMR or DFT calculations to validate electron density maps .

Q. What methodological approaches are effective for evaluating the anticancer activity of this compound analogs?

  • In vitro screening : Use the MTT assay to measure cytotoxicity against diverse cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <10 µM indicate potent activity .
  • Structure-activity relationship (SAR) studies : Modify the benzyl group (e.g., halogenation) or oxazole substituents to assess impacts on potency .
  • Mechanistic studies : Perform flow cytometry to evaluate apoptosis induction or Western blotting to track kinase inhibition pathways .

Q. How can synthetic byproducts or impurities in this compound be identified and minimized?

  • Chromatographic analysis : HPLC or TLC with UV detection identifies impurities (e.g., unreacted aldehyde or urea derivatives) .
  • Reaction optimization : Adjust stoichiometry (e.g., excess aldehyde) or use catalysts (e.g., p-toluenesulfonic acid) to suppress side reactions .
  • Diazotization control : For derivatives, maintain temperatures below −5°C during nitrosation to prevent decomposition .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

  • Benchmarking : Compare DFT-calculated reaction pathways (e.g., Gibbs free energy barriers) with experimental kinetics (e.g., Arrhenius plots) .
  • Solvent effects : Re-run simulations incorporating explicit solvent models (e.g., PCM in Gaussian) to improve agreement with observed yields .
  • Error analysis : Quantify uncertainties in crystallographic data (e.g., R-factor deviations) to refine computational models .

Q. What strategies validate the biological activity of this compound in the presence of conflicting assay data?

  • Dose-response curves : Replicate assays across multiple cell lines to distinguish compound-specific effects from assay artifacts .
  • Positive controls : Compare activity to known standards (e.g., cisplatin for cytotoxicity) .
  • Triangulation : Combine MTT results with live/dead staining and ATP assays to confirm viability metrics .

Structural and Functional Insights

Q. How does the benzyl group influence the electronic properties of the oxazole ring?

The electron-donating benzyl group increases electron density at the oxazole C4 position, enhancing nucleophilic reactivity. This is confirmed via Hammett substituent constants (σ ~−0.01 for benzyl) and DFT-calculated electrostatic potential maps .

Q. Can this compound form stable metal complexes, and what applications might they have?

Magnesium complexes of structurally related oxazolones (e.g., pemoline derivatives) exhibit enhanced bioactivity, such as radioprotection . Synthesis involves refluxing the compound with MgCl₂ in ethanol, followed by characterization via UV-Vis (λ shifts ~20 nm) and cyclic voltammetry .

Methodological Best Practices

Q. What quality control measures ensure reproducibility in synthesizing this compound?

  • Batch consistency : Use standardized reagents (e.g., Aldrich, ≥99% purity) .
  • Analytical thresholds : Set acceptance criteria (e.g., ≥95% HPLC purity) .
  • Peer validation : Share synthetic protocols with independent labs for cross-verification .

Q. How should researchers document synthetic procedures for peer review?

  • Detailed logs : Record reaction times, temperatures, and solvent volumes .
  • Spectra archives : Upload raw NMR, MS, and XRD data to repositories like Zenodo .
  • Negative results : Report failed attempts (e.g., alternative catalysts or solvents) to guide future work .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.